Cas no 14365-45-8 ((2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol)

The compound (2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a stereospecific nucleoside derivative with significant relevance in medicinal chemistry and biochemical research. Its defined stereochemistry at the 2', 3', and 5' positions ensures high selectivity in enzymatic and receptor interactions, making it valuable for studying nucleoside metabolism and antiviral mechanisms. The presence of a 6-aminopurine base and hydroxyl groups enhances its solubility and reactivity, facilitating its use in nucleotide synthesis and modification. This compound serves as a key intermediate in the development of nucleoside-based therapeutics, offering precise structural control for targeted applications in drug discovery and molecular biology.
(2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol structure
14365-45-8 structure
商品名:(2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
CAS番号:14365-45-8
MF:C10H13N5O3
メガワット:251.24192
CID:120360
PubChem ID:453553

(2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 化学的及び物理的性質

名前と識別子

    • 9H-Purin-6-amine,9-(2-deoxy-b-L-erythro-pentofuranosyl)-
    • 9-(2-deoxy-beta-L-threo-pentofuranosyl)-9H-purin-6-amine
    • 2'-DEOXY-B-L-ADENOSINE
    • (2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • 2’-DEOXY-B-L-ADENOSINE
    • 2’-Deoxy-β-L-adenosine
    • L-2'-deoxyadenosine
    • 2'-Deoxy-L-adenosine
    • (2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • AKOS024260272
    • (2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • AS-76193
    • 9-(2-Deoxy-.alpha.-L-erythro-pentofuranosyl)adenine
    • SCHEMBL5982298
    • (2S,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • 14426-54-1
    • 14365-45-8
    • Erythro-Furan-A
    • (2S,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • 9-(2-Deoxy-beta-L-Ribofuranosyl)Adenine
    • DA-50031
    • MDL: MFCD02683610
    • インチ: InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m1/s1
    • InChIKey: OLXZPDWKRNYJJZ-VQVTYTSYSA-N
    • ほほえんだ: O[C@H]1[C@H](CO)O[C@@H](N2C=NC3=C(N)N=CN=C23)C1

計算された属性

  • せいみつぶんしりょう: 251.10183929g/mol
  • どういたいしつりょう: 251.10183929g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 307
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 119Ų

じっけんとくせい

  • 密度みつど: 1.91
  • ゆうかいてん: 186-187°C
  • ふってん: 627.2°C at 760 mmHg
  • フラッシュポイント: 333.1°C
  • 屈折率: 1.863
  • PSA: 119.31000
  • LogP: -0.36960

(2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol セキュリティ情報

  • 危害声明: H301
  • 危険レベル:6.1

(2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D231625-100mg
2’-Deoxy-b-L-adenosine
14365-45-8
100mg
$ 310.00 2023-09-08
TRC
D231625-500mg
2’-Deoxy-β-L-adenosine
14365-45-8
500mg
$ 90.00 2022-01-09
TRC
D231625-10g
2’-Deoxy-β-L-adenosine
14365-45-8
10g
$ 945.00 2022-01-09
SHENG KE LU SI SHENG WU JI SHU
sc-220817-100mg
2′-Deoxy-β-L-adenosine,
14365-45-8
100mg
¥2858.00 2023-09-05
TRC
D231625-5g
2’-Deoxy-β-L-adenosine
14365-45-8
5g
$ 625.00 2022-01-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJD0084-500MG
(2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
14365-45-8 95%
500MG
¥ 627.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJD0084-10 G
(2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
14365-45-8 95%
10g
¥ 4,686.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJD0084-1 G
(2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
14365-45-8 95%
1g
¥ 937.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJD0084-1G
(2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
14365-45-8 95%
1g
¥ 937.00 2023-04-05
Aaron
AR007KE6-250mg
(2S,3R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
14365-45-8 98%
250mg
$80.00 2025-01-23

(2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 関連文献

(2S,3R,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-olに関する追加情報

The Compound CAS No. 14365-45-8: (2S,3R,5S)-5-(6-Aminopurin-9-yl)-2-(Hydroxymethyl)Tetrahydrofuran-3-Ol

The compound with CAS No. 14365-45-8, known as (2S,3R,5S)-5-(6-Aminopurin-9-yl)-2-(Hydroxymethyl)Tetrahydrofuran-3-Ol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse biological activities. Recent studies have highlighted its potential as a novel therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

Structure and Synthesis

The molecular structure of this compound is defined by a tetrahydrofuran ring system with specific stereochemistry at positions 2S, 3R, and 5S. The presence of a hydroxymethyl group at position 2 and a purine moiety at position 5 introduces significant functional diversity. The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry to ensure the correct configuration at each chiral center. Researchers have employed advanced techniques such as asymmetric catalysis and enantioselective synthesis to achieve high yields and purity.

Biological Activity and Mechanism

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several key enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. This inhibition can lead to the arrest of cancer cell proliferation and induce apoptosis, making it a promising candidate for anticancer therapy.

In addition to its enzymatic activity, this compound also interacts with cellular receptors and modulates signaling pathways such as the PI3K/AKT/mTOR pathway. These interactions suggest its potential role in treating neurodegenerative diseases like Alzheimer's disease, where dysregulation of these pathways is implicated in disease progression.

Therapeutic Applications

The therapeutic potential of CAS No. 14365-45-8 extends beyond oncology. Preclinical studies have shown its efficacy in reducing inflammation and oxidative stress, making it a potential candidate for treating inflammatory diseases such as arthritis and cardiovascular disorders. Furthermore, its ability to cross the blood-brain barrier has raised hopes for its use in central nervous system disorders.

Recent Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce toxicity. Studies have explored various drug delivery systems, including nanoparticles and liposomal formulations, to improve its stability and targeting efficiency. These advancements have brought it closer to clinical trials.

Moreover, computational modeling techniques have been employed to predict the binding affinity of this compound to various protein targets. These models have provided valuable insights into its mechanism of action and guided further optimization efforts.

Conclusion

The compound CAS No. 14365-45-8 represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. With ongoing research focusing on optimizing its pharmacokinetic properties and exploring novel therapeutic applications, this molecule holds great promise for addressing unmet medical needs across multiple disease areas.

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